Rabenzazole
Overview
Description
Rabenzazole is a proton pump inhibitor used to decrease stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K±ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabenzazole can be synthesized through various methods. One common method involves the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine in the presence of an oxidizing agent to form the sulfoxide derivative. This intermediate is then reacted with sodium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product. The stability of this compound is maintained by controlling the pH during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rabenzazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thioether derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Rabenzazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating Helicobacter pylori infections.
Medicine: Used in clinical studies to evaluate its efficacy in treating gastroesophageal reflux disease and peptic ulcer disease.
Industry: Employed in the formulation of pharmaceutical products for acid-related disorders
Mechanism of Action
Rabenzazole exerts its effects by irreversibly inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion. The active form of this compound binds covalently to the cysteine residues of the H+/K±ATPase enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
Comparison
Rabenzazole, like other proton pump inhibitors, reduces gastric acid secretion by inhibiting the H+/K±ATPase enzyme. this compound has a faster onset of action and a longer duration of effect compared to some other proton pump inhibitors. Additionally, this compound is less affected by genetic polymorphisms in the CYP2C19 enzyme, making it more effective in a broader population .
This compound’s unique properties make it a valuable compound in the treatment of acid-related disorders and a subject of ongoing scientific research.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGYNGIMTAFTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193342 | |
Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40341-04-6 | |
Record name | Rabenzazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40341-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabenzazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzimidazolyl-3,5-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABENZAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Rabenzazole?
A: this compound is primarily used as a fungicide in agricultural practices. [, ] While it shares structural similarities with some medical antifungals, the provided research focuses solely on its presence and detection in environmental samples. [, ]
Q2: How frequently is this compound detected in the environment?
A: A study in Portugal found this compound to be the most frequently detected fungicide in both surface and groundwater, appearing in 61% and 92% of samples respectively. [] This highlights its widespread use and potential for environmental accumulation.
Q3: Are there any concerns about the regulatory status of this compound?
A: Yes, the study in Portugal revealed that while 51% of the detected fungicides were authorized for use, this compound was among those lacking data in the EU. [] Furthermore, it was identified as a contaminant requiring inclusion in environmental monitoring programs and further investigation. []
Q4: What analytical methods are effective for detecting this compound in samples like fruits?
A: Research demonstrates that a Turbo Flow-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (TF-UPLC-MS/MS) method effectively quantifies this compound in fruit samples. [] This method offers high sensitivity and precision, making it suitable for determining trace amounts of this compound residues. []
Q5: Has this compound been found in food products like wine?
A: Yes, a study developed a specific and sensitive method using Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to determine this compound alongside other pyrazole fungicides in grape wine. [] This emphasizes the importance of monitoring this compound residues in food products to ensure consumer safety.
Q6: Are there any known challenges in analyzing this compound in complex matrices?
A: Developing analytical methods for this compound can be challenging due to potential interference from structurally similar compounds. One study employed a mimic template approach to create a molecularly imprinted polymer specifically designed to recognize and bind to this compound with high selectivity. [] This highlights the need for innovative solutions to overcome analytical challenges posed by complex sample matrices.
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